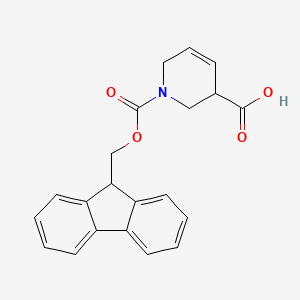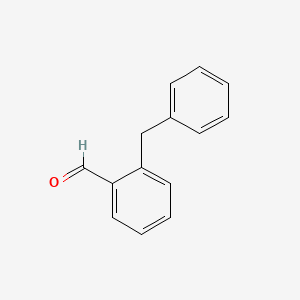![molecular formula C25H24N4O3 B2445430 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1326878-86-7](/img/structure/B2445430.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Cells
STL108103 has been investigated for its antiproliferative effects against various cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol stood out as the most potent. It displayed low micromolar GI50 values and induced cell death by activating apoptotic pathways . Notably, this compound also reduced the expression levels of proliferating cell nuclear antigen (PCNA), further emphasizing its potential as an anticancer agent.
Inhibition of Inflammatory Processes
STL108103 has shown promise in reducing inflammation. Animal models of arthritis and colitis demonstrated that this compound can mitigate the severity of inflammatory responses. Its ability to modulate inflammation suggests potential therapeutic applications in immune-related disorders.
Fluorescence Properties and pH Sensing
Investigations into the fluorescence properties of STL108103 revealed an interesting finding. Specifically, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited potent pH-sensing capabilities. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing . Such properties could find applications in biosensors and diagnostic tools.
Heterocyclic Compounds and Medicinal Applications
STL108103 belongs to the class of heterocyclic compounds, particularly pyrimidine derivatives. These compounds have attracted attention due to their biological activities. While STL108103’s specific medicinal applications are still being explored, its structural features make it a promising candidate for further investigation .
Microwave-Assisted Synthesis
The synthesis of STL108103 involves a modified Biginelli reaction. Researchers combined benzaldehyde, p-tolylurea, and methyl acetoacetate under microwave irradiation, catalyzed by TsOH. This solvent-free approach yielded the compound in high yield, highlighting its synthetic accessibility .
Poly(ADP-ribose) Polymerase 1 (PARP-1) Cleavage
STL108103-induced PARP-1 cleavage suggests its involvement in DNA repair processes. This finding adds another layer of complexity to its mechanism of action and underscores its potential in cancer therapy .
Propriétés
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-15-6-5-7-19(12-15)24-27-25(32-28-24)20-8-9-22(31)29(13-20)14-21(30)26-23-17(3)10-16(2)11-18(23)4/h5-13H,14H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLVPNJLKHPCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)
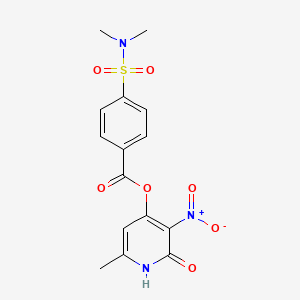


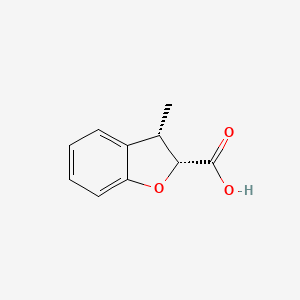
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
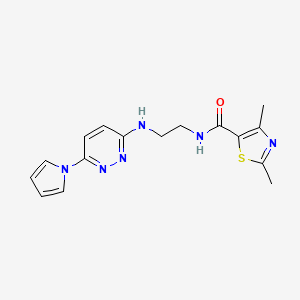
![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)
![2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2445363.png)
![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)
